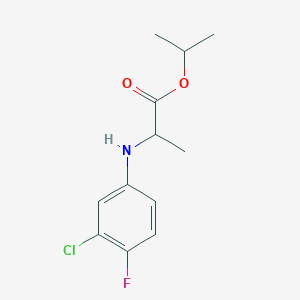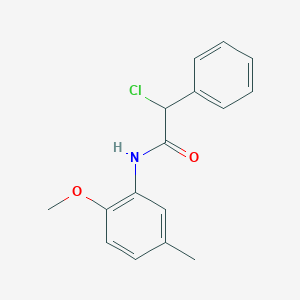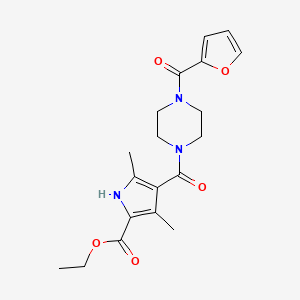
Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, CP-122,721 has also been found to have a range of other effects on the body, including anti-inflammatory, analgesic, and anti-cancer properties.
Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure to “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially have similar applications.
Inhibitors of Tyrosinase
Compounds with a 3-chloro-4-fluorophenyl motif, such as “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate”, have been used to identify inhibitors of tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms, and overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially be used in pharmaceutical and cosmetic applications as a tyrosinase inhibitor.
Antiviral Activity
Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer properties . Therefore, “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially be explored for its anticancer properties.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that “Isopropyl 2-((3-chloro-4-fluorophenyl)amino)propanoate” could potentially be used as an antioxidant.
Propriétés
IUPAC Name |
propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-7(2)17-12(16)8(3)15-9-4-5-11(14)10(13)6-9/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZPYQMBOPESIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327157 |
Source


|
| Record name | propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |
CAS RN |
52756-24-8 |
Source


|
| Record name | propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid](/img/structure/B2721339.png)
![1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2721341.png)

